molecular formula C15H17NO B14561793 2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 62094-50-2

2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one

Cat. No.: B14561793
CAS No.: 62094-50-2
M. Wt: 227.30 g/mol
InChI Key: WETHLXFOUDZGLF-UHFFFAOYSA-N
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Description

2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of organic compounds, including medicinal products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the reaction of piperidine with an appropriate aldehyde or ketone under specific conditions. One common method is the condensation reaction between piperidine and 2,3-dihydro-1H-inden-1-one in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Piperidin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

62094-50-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(piperidin-1-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C15H17NO/c17-15-13(11-16-8-4-1-5-9-16)10-12-6-2-3-7-14(12)15/h2-3,6-7,11H,1,4-5,8-10H2

InChI Key

WETHLXFOUDZGLF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C=C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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